4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid
Overview
Description
4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid is a useful research compound. Its molecular formula is C17H24N2O6S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Synthesis of N-heterocycles
Chiral sulfinamides, closely related to the tert-butoxycarbonyl group in the compound of interest, are recognized for their role in the stereoselective synthesis of amines and their derivatives. The use of tert-butanesulfinamide, a compound with structural similarities, has been highlighted for its role in mediating asymmetric N-heterocycle synthesis via sulfinimines. This methodology provides access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are key structural motifs in many natural products and therapeutically relevant compounds, suggesting potential research applications of the compound in similar synthetic endeavors (Philip, Radhika, Saranya, & Anilkumar, 2020).
Antimicrobial and Health Promoting Effects
Research on benzoic acid, part of the compound's name, has demonstrated its widespread use as an antibacterial and antifungal preservative in foods and feeds. Studies indicate that benzoic acid can enhance growth and health by improving gut functions. This includes promoting digestion, absorption, and barrier functions in the gut, suggesting that derivatives of benzoic acid, such as the compound , could have similar beneficial effects on gut health and antimicrobial properties (Mao, Yang, Chen, Yu, & He, 2019).
Environmental and Degradation Studies
Studies on perfluoroalkyl acids (PFAs) and their derivatives, while not directly related, provide insight into environmental persistence and potential toxicity concerns associated with various chemical compounds. Research in this area focuses on understanding the hazards inherent in these compounds and their developmental toxicity. This highlights the importance of studying the environmental impact and degradation pathways of synthetic compounds, including benzoic acid derivatives and piperidine-based structures (Lau, Butenhoff, & Rogers, 2004).
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]sulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)18-13-8-10-19(11-9-13)26(23,24)14-6-4-12(5-7-14)15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPEZKMFSNBHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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